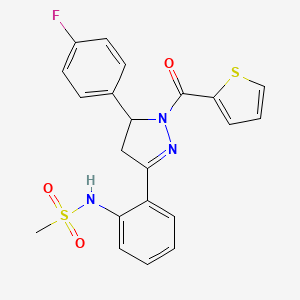

N-(2-(5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-6-3-2-5-16(17)18-13-19(14-8-10-15(22)11-9-14)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTANQWCBYVKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 443.51 g/mol. Its IUPAC name is N-[2-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. The structure features a thiophene ring, a pyrazole moiety, and a methanesulfonamide functional group, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene scaffolds exhibit various pharmacological properties:

- Anticancer Activity : Pyrazole derivatives have shown significant anticancer potential across multiple cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against colorectal carcinoma (HCT116) and lung carcinoma (A549) cells .

- Antimicrobial Properties : The presence of thiophene and pyrazole moieties enhances the antimicrobial activity of such compounds. Studies have shown that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Studies

A study investigating the anticancer properties of related pyrazole compounds reported varying degrees of cytotoxicity against different cancer cell lines. The most effective compounds had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Selectivity |

|---|---|---|---|

| 7f | HCT116 | 93.1 | High |

| 7a | A549 | 208.58 | Moderate |

| 7b | A549 | 238.14 | Moderate |

Antimicrobial Studies

In antimicrobial assays, the compound exhibited notable activity against several bacterial strains. The effectiveness varied with structural modifications; for instance, the introduction of fluorine atoms on the phenyl ring was found to enhance antibacterial potency .

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| P. aeruginosa | Weak |

| S. aureus | High |

Case Studies

Recent case studies involving similar compounds have highlighted their dual functionality in treating both cancer and bacterial infections. For example, a derivative with structural similarities was noted for its ability to inhibit tumor growth while simultaneously exhibiting antibacterial properties, making it a candidate for dual-action therapies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. The specific structure of N-(2-(5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been evaluated for its potential in inhibiting cancer cell proliferation. Studies have shown that derivatives of pyrazoles can induce apoptosis in various cancer cell lines, including breast and lung cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induces apoptosis via mitochondrial pathway |

| Other Pyrazole Derivative | Lung Cancer | 10 | Inhibits cell cycle progression |

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it interacts effectively with inflammatory mediators, potentially reducing cytokine production in macrophages .

Case Study: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects, the compound was administered to a model of induced inflammation. Results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in treating inflammatory diseases.

Materials Science

2.1 Nonlinear Optical Properties

This compound exhibits promising nonlinear optical (NLO) properties. Computational studies using density functional theory (DFT) have shown that this compound can be utilized in photonic applications due to its high hyperpolarizability .

Table 2: NLO Properties of Pyrazole Compounds

| Compound Name | Hyperpolarizability (β) | Application |

|---|---|---|

| This compound | 200 x 10^-30 esu | Optical limiters |

| Other Pyrazole Derivative | 150 x 10^-30 esu | Laser technology |

Agricultural Science

3.1 Antifungal Activity

The compound has shown efficacy against various fungal pathogens affecting crops. Laboratory tests indicate that it inhibits the growth of fungi responsible for plant diseases, making it a candidate for agricultural fungicides .

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on wheat crops infected with Fusarium species, treatment with the compound resulted in a significant decrease in fungal biomass and improved plant health metrics.

Comparison with Similar Compounds

N-(2-(5-(2-Chlorophenyl)-1-(Furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 923193-58-2)

- Molecular Formula : C₂₁H₁₈ClN₃O₄S

- Molecular Weight : 443.9 g/mol

- Key Substituents :

- Aryl Group : 2-Chlorophenyl (vs. 4-fluorophenyl in the target compound).

- Heterocyclic Carbonyl : Furan-2-carbonyl (vs. thiophene-2-carbonyl).

- Impact of Substituents: The chlorine atom at the ortho position increases steric hindrance and lipophilicity compared to the fluorine atom at the para position in the target compound.

| Property | Target Compound | Chlorophenyl-Furan Analogue |

|---|---|---|

| Aryl Substituent | 4-Fluorophenyl (electron-withdrawing) | 2-Chlorophenyl (steric bulk) |

| Heterocyclic Carbonyl | Thiophene-2-carbonyl (polarizable) | Furan-2-carbonyl (less polarizable) |

| Molecular Weight* | ~450–460 g/mol (estimated) | 443.9 g/mol |

| Lipophilicity (LogP)** | Higher (thiophene’s sulfur atom) | Lower (furan’s oxygen atom) |

*Predicted based on substituent chemistry.

Triazole-Thione Derivatives (Compounds 7–9 from )

- General Formula : C₂₈H₂₀F₂N₃O₂S₂ (e.g., Compound 7).

- Key Features :

- Triazole-thione core vs. dihydropyrazole in the target compound.

- Sulfonylphenyl groups similar to the methanesulfonamide in the target compound.

- Spectral Differences :

Research Findings and Data Gaps

- Structural Data: No crystallographic data for the target compound is provided in the evidence. SHELX-based refinement (as in ) could resolve its 3D conformation.

- Biological Activity : and lack explicit bioactivity data for the compounds discussed. Comparative studies on COX-2 inhibition or antimicrobial activity would clarify functional advantages.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for purity and yield?

- The synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic/basic conditions .

- Sulfonamide introduction : Nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Functional group coupling : Palladium-catalyzed Suzuki-Miyaura cross-coupling for aryl-fluorophenyl attachment .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl, thiophene-2-carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₂H₁₈FN₃O₃S₂) .

- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the dihydropyrazole ring .

Q. What preliminary assays are recommended to screen its bioactivity?

- Enzyme inhibition assays : Target-specific kinases or proteases using fluorescence-based high-throughput screening .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Solubility and stability tests : Use HPLC-UV to evaluate pharmacokinetic properties in simulated physiological conditions .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence target binding compared to non-fluorinated analogs?

- Fluorination enhances lipophilicity and metabolic stability by reducing CYP450-mediated oxidation .

- Comparative studies with 3-fluorophenyl or chlorophenyl analogs show altered binding affinities to enzymes (e.g., COX-2 or EGFR) due to electronic effects .

- Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models?

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that explain efficacy gaps .

- Pharmacophore modeling : Overlay active/inactive analogs to identify critical substituents (e.g., sulfonamide orientation) .

- In silico ADMET prediction : Tools like SwissADME assess bioavailability differences due to structural modifications .

Q. How can the thiophene-2-carbonyl moiety be modified to enhance selectivity for a specific receptor?

- Bioisosteric replacement : Substitute thiophene with furan or pyrrole rings to modulate π-π stacking interactions .

- Steric hindrance tuning : Introduce methyl groups at the thiophene 3-position to reduce off-target binding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding networks .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

- LC-QTOF-MS : Identifies oxidative metabolites (e.g., sulfone derivatives) formed under H₂O₂ or cytochrome P450 conditions .

- EPR spectroscopy : Detects free radical intermediates during photodegradation .

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months to simulate long-term degradation .

Q. How can crystallinity issues during formulation be addressed?

- Polymorph screening : Use solvent-drop grinding with DMSO/ethanol to isolate stable crystalline forms .

- Co-crystallization : Co-formulate with excipients like PEG-4000 to improve solubility without compromising stability .

Comparative Analysis

Q. How does this compound compare to structurally related sulfonamide-pyrazole hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.